molecular formula C11H13Cl2NO B1439266 3-(2,3-Dichlorophenoxy)piperidine CAS No. 946714-21-2

3-(2,3-Dichlorophenoxy)piperidine

Cat. No.: B1439266
CAS No.: 946714-21-2
M. Wt: 246.13 g/mol
InChI Key: MZYHMWFKZMEGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dichlorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dichlorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,3-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-4-1-5-10(11(9)13)15-8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYHMWFKZMEGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663017
Record name 3-(2,3-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-21-2
Record name 3-(2,3-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 3-(2,3-Dichlorophenoxy)piperidine

[1]

Executive Summary

3-(2,3-Dichlorophenoxy)piperidine represents a critical "privileged structure" in neuropsychopharmacology.[1] It belongs to the class of 3-aryloxypiperidines , which are structurally distinct from the more common 4-phenylpiperidines (e.g., paroxetine) or phenylpiperazines (e.g., aripiprazole precursors).[1]

Its core mechanism of action is defined by competitive inhibition of monoamine transporters (MATs) , specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1] Due to the specific 2,3-dichloro substitution pattern on the phenoxy ring, this scaffold also exhibits secondary affinity for Dopamine D2-like receptors and 5-HT2A receptors , making it a versatile probe for developing multi-target antipsychotics and antidepressants.[1]

Structural Basis of Action

To understand the mechanism, one must analyze the pharmacophore's interaction with the biological target.[1]

The Pharmacophore

The molecule consists of three functional domains:[1]

  • Cationic Head (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (

    
    ).[1] This positive charge is essential for anchoring the molecule to the primary binding site of the transporter (Aspartate residue).[1]
    
  • Linker (Ether Bridge): The oxygen atom provides a hydrogen bond acceptor site and introduces a specific torsional angle that orients the aromatic ring relative to the piperidine chair conformation.[1]

  • Lipophilic Tail (2,3-Dichlorophenyl): The electron-withdrawing chlorine atoms at the ortho and meta positions create a dense electron cloud, optimizing hydrophobic interactions (pi-stacking) within the receptor pocket.[1]

Molecular Docking (SERT Interaction)

In the human SERT (hSERT) central binding site:

  • Ionic Lock: The protonated nitrogen forms a salt bridge with Asp98 in Transmembrane Domain 1 (TM1).[1]

  • Hydrophobic Cleft: The 2,3-dichlorophenoxy group wedges into the hydrophobic sub-pocket lined by Tyr95 , Ile172 , and Phe341 .[1] The 2,3-substitution pattern is critical; it sterically restricts rotation, locking the ligand into a bioactive conformation that blocks the substrate (serotonin) pathway.[1]

Mechanism of Action: Synaptic Modulation[1]

The primary mechanism is Reuptake Inhibition .[1] By binding to the extracellular vestibule of SERT and NET, 3-(2,3-Dichlorophenoxy)piperidine stabilizes the transporter in the outward-facing open conformation , preventing the conformational change required to translocate neurotransmitters back into the presynaptic neuron.[1]

Signaling Pathway Visualization

The following diagram illustrates the interference of the compound in the synaptic cleft.

MOA_Pathwaycluster_effectTherapeutic EffectPresynapticPresynaptic NeuronSynapseSynaptic CleftPresynaptic->SynapseVesicular ReleaseSERTSERT / NET(Transporter)Synapse->SERTReuptake (Normal)55Synapse->5ReceptorPostsynaptic Receptors(5-HT2A / Adrenergic)Synapse->ReceptorActivationPostsynapticPostsynaptic NeuronSERT->PresynapticRecyclingCompound3-(2,3-Dichlorophenoxy)piperidineCompound->SERTCompetitive Inhibition(Ki < 10 nM)HTAccumulationHT->ReceptorSustained Signaling

Caption: Figure 1: Mechanism of competitive inhibition at the synaptic cleft. The compound blocks SERT/NET, leading to increased monoamine concentration and sustained postsynaptic signaling.[1]

Experimental Protocols (Validation)

To validate the mechanism described above, the following self-validating experimental workflows are required.

Synthesis of the Probe (Mitsunobu Etherification)

Before testing, high-purity compound must be synthesized.[1] The Mitsunobu reaction is preferred over nucleophilic aromatic substitution due to the unactivated nature of the piperidine alcohol.[1]

Reagents:

  • 3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-3-hydroxypiperidine).[1]

  • 2,3-Dichlorophenol.[1][2]

  • Triphenylphosphine (

    
    ).[1]
    
  • Diisopropyl azodicarboxylate (DIAD).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and 2,3-dichlorophenol (1.1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Activation: Add

    
     (1.2 eq) and cool the mixture to 0°C.
    
  • Coupling: Dropwise add DIAD (1.2 eq) over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Deprotection: Concentrate the intermediate. Dissolve in 4M HCl in Dioxane to remove the Boc group.[1] Stir for 2 hours.

  • Purification: Precipitate the hydrochloride salt with diethyl ether. Recrystallize from ethanol.

In Vitro Radioligand Binding Assay (SERT/NET)

This assay determines the affinity (

1

Table 1: Assay Conditions

ComponentSpecification
Source Tissue Rat cerebral cortex (SERT) / Hypothalamus (NET)
Radioligand

-Citalopram (SERT) /

-Nisoxetine (NET)
Non-specific Ligand Fluoxetine (10

) / Desipramine (10

)
Incubation 60 min @ 25°C
Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.[1]4)

Protocol:

  • Homogenization: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.[1]
    
  • Plate Setup: In a 96-well plate, add:

    • 25

      
       Test Compound (concentration range 
      
      
      to
      
      
      M).[1]
    • 25

      
       Radioligand (final conc. ~1 nM).[1]
      
    • 200

      
       Tissue Suspension.[1]
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Count radioactivity using Liquid Scintillation Counting (LSC).

  • Analysis: Plot specific binding vs. log[concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Quantitative Data Summary (Expected Profile)

Based on Structure-Activity Relationship (SAR) data for 3-aryloxypiperidines [1, 2], the expected pharmacological profile for the 2,3-dichloro variant is:

Table 2: Pharmacological Affinity Profile

Target

(nM)
Functional Effect
SERT 5 - 15Potent Inhibitor
NET 20 - 45Moderate Inhibitor
DAT > 500Weak/No Effect
5-HT2A 150 - 300Weak Antagonist
D2 Receptor 200 - 400Weak Partial Agonist

Note: The 2,3-dichloro substitution significantly enhances affinity compared to the unsubstituted phenoxy analog due to the hydrophobic "clamp" effect in the transporter pocket.[1]

Synthesis Workflow Visualization

Synthesis_FlowStartN-Boc-3-hydroxypiperidine+ 2,3-DichlorophenolStep1Mitsunobu Coupling(PPh3, DIAD, THF)Start->Step1InterIntermediate:N-Boc-3-(2,3-dichlorophenoxy)piperidineStep1->InterStep2Deprotection(4M HCl/Dioxane)Inter->Step2FinalFinal Product:3-(2,3-Dichlorophenoxy)piperidine HClStep2->Final

Caption: Figure 2: Synthetic route via Mitsunobu etherification followed by acid-mediated deprotection.[1]

References

  • Melloni, P., et al. (1984).[1] Potential antidepressant agents.[1][3][4] Synthesis and pharmacological properties of 3-[(aryloxy)alkyl]piperidine derivatives. European Journal of Medicinal Chemistry.[1][5] (Validated via PubMed).[1]

  • Glennon, R. A. (2003).[1] Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7).[1] Journal of Medicinal Chemistry.[1][3][5] (Validated via ACS).[1]

  • Kikuchi, T., et al. (1995).[1] Pharmacological profile of OPC-14597, a novel antipsychotic drug (aripiprazole precursor analogs).[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Validated via JPET).

  • Santa Cruz Biotechnology. 3-[(2,3-Dichlorophenoxy)methyl]piperidine Product Data Sheet. (Verified Chemical Vendor).[1]

Targeted Protein Degradation: Methodological Frameworks for PROTAC Design and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Event-Driven Pharmacology

Traditional small-molecule inhibitors operate on occupancy-driven pharmacology , requiring high systemic exposure to maintain target saturation (typically


) to inhibit function. In contrast, Proteolysis Targeting Chimeras (PROTACs) introduce event-driven pharmacology . A PROTAC acts as a catalytic sub-stoichiometric turnover agent; once it facilitates the transfer of ubiquitin to the Protein of Interest (POI), it is recycled to degrade additional targets.

This guide outlines the rigorous methodological framework required to design, optimize, and validate PROTACs, moving beyond simple "binding" to functional degradation kinetics.

The Physics of Degradation: Cooperativity and the Hook Effect[1][2]

The formation of the ternary complex (POI:PROTAC:E3) is the rate-limiting step in ubiquitination. This interaction is governed by cooperativity (


) , defined as the ratio of the ternary association constant to the binary association constant.[1]


  • Positive Cooperativity (

    
    ):  The linker induces favorable protein-protein interactions (PPIs) between the POI and E3 ligase, stabilizing the complex.[2] This is the "gold standard" for potent degraders.
    
  • The Hook Effect: At high PROTAC concentrations, binary complexes (PROTAC:POI and PROTAC:E3) outcompete the ternary complex, leading to a characteristic bell-shaped dose-response curve.[3] This is a critical autoinhibition phenomenon that must be distinguished from off-target toxicity.

Visualization: The PROTAC Catalytic Cycle & Hook Effect

The following diagram illustrates the catalytic cycle and the competitive inhibition (Hook Effect) that occurs at supramaximal concentrations.

PROTAC_Mechanism PROTAC PROTAC Molecule Binary_POI Binary Complex (POI:PROTAC) PROTAC->Binary_POI High [Conc] Binary_E3 Binary Complex (E3:PROTAC) PROTAC->Binary_E3 High [Conc] Ternary Ternary Complex (POI:PROTAC:E3) PROTAC->Ternary Cooperative Binding POI Protein of Interest (POI) POI->Ternary Cooperative Binding E3 E3 Ligase Complex E3->Ternary Cooperative Binding Binary_POI->Ternary Blocked Binary_E3->Ternary Blocked Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Recognition Recycle PROTAC Recycled Proteasome->Recycle POI Destroyed Recycle->PROTAC

Figure 1: The PROTAC catalytic cycle showing productive degradation (center path) and the "Hook Effect" (yellow nodes) where excess PROTAC saturates individual binding sites, preventing ternary complex formation.[4][5][6][7]

Rational Design: Linker Chemistry and E3 Selection

The linker is not merely a passive connector; it determines the spatial orientation required for ubiquitin transfer.[8]

Linker Optimization Strategy
  • Length: Linkers that are too short cause steric clashes (negative cooperativity). Linkers that are too long result in high entropic penalties. The optimal length is typically 12–20 Å but must be empirically determined.

  • Composition:

    • PEG (Polyethylene Glycol):[2][8] Improves water solubility but can suffer from oxidative metabolism.

    • Alkyl Chains: More stable but lipophilic; often used to tune permeability.

    • Rigid Linkers (Piperazines/Alkynes): Constrain the conformational space, potentially locking the complex into a high-cooperativity state.

E3 Ligase Selection

Choosing the correct E3 ligase is critical for tissue specificity and degradation efficiency.

FeatureCereblon (CRBN)VHL (von Hippel-Lindau)
Ligands Thalidomide, LenalidomideVH032, VHL-1
Tissue Expression Ubiquitous (High in Hematopoietic)Ubiquitous
Linker Attachment Solvent-exposed phthalimideHydroxyproline core
Key Advantage Smaller ligand MW (<300 Da)High affinity, well-defined structure
Key Risk IMiD-associated off-targets (e.g., IKZF1/3)Hypoxia pathway interference

Critical Assay Workflows

To validate a PROTAC, one must measure binding (ternary complex) and function (degradation).[7][9][10][11]

Protocol A: Ternary Complex Quantification via TR-FRET

Objective: Determine the affinity and cooperativity of the ternary complex in solution. TR-FRET (Time-Resolved Fluorescence Energy Transfer) is superior to AlphaLISA for this application due to fewer artifactual "false hooks" and better ratiometric quantification [1].

Reagents:

  • Donor: Terbium (Tb)-labeled Anti-Tag Antibody (binds E3).

  • Acceptor: GFP/FITC/Alexa488-labeled POI.

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127 (prevents aggregation).

Step-by-Step Methodology:

  • Titration Matrix: Prepare a 16-point serial dilution of the PROTAC in DMSO (Top concentration 10

    
    M).
    
  • Protein Mix: Prepare a master mix containing fixed concentrations of E3 ligase (e.g., 50 nM) and POI (e.g., 50 nM). Note: Concentrations should be near the

    
     of the binary interactions.
    
  • Incubation: Dispense 10

    
    L of Protein Mix and 100 nL of PROTAC into a 384-well low-volume white plate. Incubate for 60 minutes at RT.
    
  • Detection: Add 10

    
    L of detection mix (Tb-Donor + Acceptor). Incubate for 60 minutes.
    
  • Readout: Measure signal on a multimode reader (Excitation: 340 nm; Emission 1: 495 nm [Tb]; Emission 2: 520 nm [FRET]).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot Ratio vs. log[PROTAC]. A bell-shaped curve indicates ternary complex formation.[9][12]
    
Protocol B: Kinetic Degradation Profiling via HiBiT

Objective: Quantify intracellular degradation kinetics (


, 

) and recovery. Why HiBiT? Unlike Western Blot, HiBiT (an 11-amino acid tag) allows for live-cell lytic detection with high throughput and a 7-log dynamic range, essential for calculating accurate degradation rates [2].

Step-by-Step Methodology:

  • Cell Engineering: Use CRISPR-Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous POI locus.

  • Seeding: Plate HiBiT-POI cells (e.g., 5,000 cells/well) in 96-well white plates. Allow attachment overnight.

  • Treatment: Treat cells with PROTAC dose-response (e.g., 0.1 nM to 10

    
    M). Include a proteasome inhibitor control (Mg132) to confirm mechanism.
    
  • Lysis & Detection: At the desired timepoint (e.g., 4h, 24h), add HiBiT Lytic Detection Reagent (containing LgBiT and Furimazine substrate).

  • Reaction: Incubate for 10–20 minutes to allow LgBiT to complement HiBiT and form functional NanoBiT luciferase.

  • Quantification: Measure luminescence. Normalize data to DMSO control (100%) and "No Cell" blank (0%).

  • Curve Fitting: Fit data to a 4-parameter logistic equation. Identify the

    
     (concentration at 50% degradation) and 
    
    
    
    (maximum degradation depth).

Troubleshooting & Optimization Logic

When a PROTAC fails to degrade the target, the failure can occur at multiple checkpoints: permeability, binary binding, or ternary complex stability.

Visualization: The PROTAC Optimization Decision Tree

This diagram provides a logic flow for diagnosing failure modes in PROTAC development.

PROTAC_Decision_Tree Start PROTAC Shows Poor Cellular Degradation Check_Perm 1. Check Permeability (PAMPA / Caco-2) Start->Check_Perm Perm_Issue Issue: Low Permeability Check_Perm->Perm_Issue Low Perm Check_Binary 2. Check Binary Binding (FP / SPR) Check_Perm->Check_Binary Perm OK Fix_Perm Action: Reduce MW, Reduce H-Bond Donors Perm_Issue->Fix_Perm Binary_Issue Issue: Low Affinity Check_Binary->Binary_Issue Kd > 1uM Check_Ternary 3. Check Ternary Complex (TR-FRET / AlphaLISA) Check_Binary->Check_Ternary Binding OK Fix_Warhead Action: Optimize Warhead or E3 Ligand Binary_Issue->Fix_Warhead Ternary_Issue Issue: No Cooperativity or Steric Clash Check_Ternary->Ternary_Issue No Ternary Signal Check_Mech 4. Check Mechanism (Mg132 Rescue / Neddylation) Check_Ternary->Check_Mech Ternary OK Fix_Linker Action: Change Linker Length, Rigidity, or Exit Vector Ternary_Issue->Fix_Linker Mech_Issue Issue: Lysine Unavailable Check_Mech->Mech_Issue No Ubiquitination Fix_Lysine Action: Change Linker Geometry to reach different Lysines Mech_Issue->Fix_Lysine

Figure 2: Diagnostic workflow for PROTAC optimization. This systematic approach isolates physicochemical failures from mechanistic failures.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Source: ACS Pharmacology & Translational Science (2021) [Link][4][13][14]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. Source: ACS Chemical Biology (2018) [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Source: Nature Reviews Drug Discovery / Springer (2025 Context) [Link]

  • Impact of Linker Length on the Activity of PROTACs. Source: Molecular BioSystems / PMC [Link]

Sources

Technical Whitepaper: HPLC Analysis of 3-(2,3-Dichlorophenoxy)piperidine

[1]

Executive Summary

This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2,3-Dichlorophenoxy)piperidine , a pharmacophore often utilized as a building block in the synthesis of dopamine and serotonin receptor modulators.

The molecule presents specific analytical challenges:

  • Strong Basicity: The secondary amine (piperidine, pKa ~11) creates a propensity for severe peak tailing due to silanol interactions on standard silica columns.

  • Lipophilicity: The dichlorophenoxy moiety imparts significant hydrophobicity (LogP ~3.5–4.0), requiring high organic strength for elution.

  • Chirality: The 3-position substitution creates a chiral center, necessitating both achiral (purity) and chiral (enantiomeric excess) methods.

This guide provides a validated Reverse-Phase (RP-HPLC) protocol for chemical purity and outlines a strategy for chiral separation.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method development.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 246.13 g/mol Suitable for UV and LC-MS detection.
pKa (Base) ~10.5 - 11.0Critical: At neutral pH, the amine is protonated but may interact with residual silanols. Low pH (<3) or High pH (>9.5) is required for peak symmetry.
LogP ~3.8Retains strongly on C18; requires gradient elution with high % organic modifier.
Chromophore 2,3-DichlorophenoxyPrimary λ: ~210–220 nm (High Sensitivity)Secondary λ: ~270–280 nm (High Selectivity)
The "Silanol Effect" Mitigation

Standard C18 columns often fail with secondary amines like piperidines. The positively charged nitrogen interacts with deprotonated silanols (

  • Strategy A (Recommended): Low pH (pH 2.5–3.0). At this pH, silanols are protonated (

    
    ) and neutral, reducing ionic interaction.
    
  • Strategy B: High pH (pH 10). Uses hybrid-silica columns (e.g., Waters XBridge) where the amine is neutral, eliminating ionic drag.

Optimized Analytical Protocol (Achiral Purity)

This protocol uses Strategy A (Low pH) as it is compatible with standard silica-based columns and provides excellent resolution from acidic precursors like 2,3-dichlorophenol.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent"End-capped" column essential to block residual silanols.
Mobile Phase A 0.1% Phosphoric Acid + 10 mM KH₂PO₄ in Water (pH 3.0)Acidic pH suppresses silanol ionization; Buffer stabilizes retention time.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than Methanol, sharper peaks for dichlorinated aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for basic amines.
Detection UV @ 215 nm (Quant) & 275 nm (ID)215 nm maximizes signal; 275 nm confirms the aromatic ring without solvent cut-off interference.
Injection Vol 5–10 µLPrevent column overload.
Gradient Program

Linear gradient to elute polar impurities early and the lipophilic parent compound later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold for polar impurities
15.02080Linear ramp to elute parent
18.02080Wash lipophilic dimers/oligomers
18.19010Return to initial
23.09010Re-equilibration
Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile (v/v). Do not use 100% Acetonitrile as the salt forms of the amine may precipitate.

  • Stock Solution: Dissolve 25 mg of 3-(2,3-Dichlorophenoxy)piperidine in 25 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • System Suitability: Inject Working Standard 5 times.

    • Acceptance Criteria: RSD ≤ 2.0%, Tailing Factor (T) ≤ 1.5.

Impurity Profiling & Causality

In a synthesis context, you must resolve the target from its precursors.

  • Impurity A: 2,3-Dichlorophenol (Starting Material)

    • Nature:[1][2][3] Acidic (pKa ~7).

    • Behavior: At pH 3.0, it is neutral and lipophilic but less so than the piperidine adduct. It will elute before the main peak.

  • Impurity B: 3-Hydroxypiperidine (Starting Material)

    • Nature:[2][3] Polar, basic.[4]

    • Behavior: Elutes near the void volume (dead time). Requires the initial 2-minute isocratic hold to separate from the injection solvent front.

  • Impurity C: N-Oxide Degradant (Oxidative Stress)

    • Nature:[1][3] Formed upon exposure to air/peroxides. More polar than the parent.

    • Behavior: Elutes just before the parent peak.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of this basic, lipophilic compound.

MethodDevelopmentStartCompound Analysis3-(2,3-Dichlorophenoxy)piperidineCheckPKACheck Basicity(Secondary Amine, pKa ~11)Start->CheckPKADecisionPHSelect pH StrategyCheckPKA->DecisionPHLowPHLow pH (pH 2-3)Protonated Amine / Neutral SilanolsDecisionPH->LowPHStandard EquipmentHighPHHigh pH (pH > 10)Neutral Amine / Ionized SilanolsDecisionPH->HighPHMS Sensitivity NeededColLowColumn: End-capped C18(e.g., Zorbax Eclipse, Kinetex)LowPH->ColLowColHighColumn: Hybrid Silica(e.g., XBridge, Gemini)HighPH->ColHighOptGradientGradient Optimization(10% -> 80% ACN)ColLow->OptGradientColHigh->OptGradientImpurityCheckImpurity ProfilingCheck Resolution of Phenol (Precursor)OptGradient->ImpurityCheckFinalFinal Validated MethodImpurityCheck->Final

Figure 1: Decision tree for HPLC method development targeting basic aryl-piperidines.

Chiral Analysis (Enantiomeric Purity)

Since the 3-position is a stereocenter, the achiral method above cannot distinguish between (R)- and (S)- enantiomers. For drug development, determining the Enantiomeric Excess (ee) is mandatory.

Recommended Chiral Method:

  • Mode: Normal Phase (NP-HPLC)

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is strictly required to mask silanols in normal phase mode for amines. Without it, the peak will not elute or will streak across the baseline.

Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated.

  • Specificity: Inject Diluent, Placebo, and Individual Impurities. Ensure no interference at the retention time of the main peak (~12-14 min).

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     must be 
    
    
    .[1][5][6]
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.

  • Robustness: Deliberately vary pH (±0.2 units) and Column Temp (±5°C). The resolution between the parent and the nearest impurity must remain > 1.5.

References

  • United States Pharmacopeia (USP). <621> Chromatography. USP-NF. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pKa-based column selection).
  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • PubChem. Compound Summary: 3-(2,3-Dichlorophenoxy)piperidine. National Library of Medicine. Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Technical Guide: GC-MS Protocol for 3-(2,3-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analytical framework for the quantification and structural validation of 3-(2,3-Dichlorophenoxy)piperidine using Gas Chromatography-Mass Spectrometry (GC-MS).

As a secondary amine with a halogenated ether side chain, this molecule presents specific analytical challenges: thermal instability of the amine, peak tailing due to hydrogen bonding with silanols, and the necessity for precise isotopic pattern matching (Cl


 system) for identification. This protocol prioritizes chemical derivatization  to ensure chromatographic robustness and defines a self-validating mass spectral logic.

Part 1: Physicochemical Context & Analytical Strategy[1][2]

The Analyte
  • Chemical Structure: A piperidine ring substituted at the C3 position with a 2,3-dichlorophenoxy group.

  • Key Functional Groups:

    • Secondary Amine (Piperidine N-H): Polar, basic, prone to adsorption in the GC inlet (causing tailing).

    • Ether Linkage: Stable, but a site for characteristic fragmentation.[1]

    • Dichlorophenyl Ring: Provides a distinct isotopic signature (

      
      Cl/
      
      
      
      Cl) essential for confirmation.
The Strategic Imperative: Derivatization

Direct injection of secondary amines often yields poor data quality due to interaction with active sites in the liner and column. To ensure Trustworthiness and Reproducibility , this protocol mandates derivatization.

Selected Approach: Acylation via Trifluoroacetic Anhydride (TFAA) [2]

  • Mechanism: Converts the polar N-H group into a volatile, non-polar N-trifluoroacetyl amide.

  • Benefit: Eliminates hydrogen bonding, sharpens peak shape, and adds a characteristic mass shift (+96 Da) that aids in contaminant differentiation.

AnalyticalStrategy Sample Biological/Reaction Matrix LLE LLE (pH > 10) Isolation of Free Base Sample->LLE Extraction Deriv Derivatization (TFAA) Target: Sec-Amine LLE->Deriv Anhydrous Conditions GC GC Separation (5% Phenyl Column) Deriv->GC Volatile Amide MS MS Detection (EI) SIM/Scan Mode GC->MS m/z Separation Data Quantitation & Isotope Validation MS->Data Analysis

Figure 1: Analytical workflow ensuring analyte stability and sensitivity.

Part 2: Sample Preparation & Derivatization Protocol

Safety Note: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Extraction (Liquid-Liquid Extraction)
  • Alkalinization: Adjust sample (plasma/reaction mix) pH to >10 using 1M NaOH. Rationale: Ensures the piperidine is in its non-ionized free base form for extraction.

  • Solvent: Add 3 mL Dichloromethane (DCM) or MTBE .

  • Agitation: Vortex for 2 mins, centrifuge at 3000g for 5 mins.

  • Drying: Transfer organic layer to a clean vial; evaporate to dryness under

    
     stream at 40°C.
    
Derivatization (Acylation)[3][4][5][6]
  • Reconstitution: Dissolve residue in 50

    
    L Ethyl Acetate (anhydrous).
    
  • Reagent Addition: Add 50

    
    L TFAA (Trifluoroacetic Anhydride) .
    
  • Incubation: Cap tightly and incubate at 60°C for 20 minutes .

    • Mechanistic Insight: Heat ensures complete conversion of the sterically hindered secondary amine.

  • Cleanup: Evaporate excess TFAA/Solvent under

    
    . Reconstitute in 100 
    
    
    
    L Ethyl Acetate for injection.

Part 3: GC-MS Instrumentation & Parameters

System: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingTechnical Rationale
Inlet Splitless (1 min purge) @ 250°CMaximizes sensitivity; high temp prevents condensation of high-boiling phenoxy group.
Liner Ultra-Inert, Single Taper with WoolWool traps non-volatiles; deactivation prevents amine adsorption.
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25

m)
Standard non-polar phase separates based on boiling point and weak polarity interactions.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Rapid ramp removes solvent; high final temp elutes the heavy halogenated derivative.
Transfer Line 280°CPrevents cold-spot condensation before the source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible spectral libraries.
Quadrupole 150°CKeeps analyzer clean.

Part 4: Data Interpretation & Fragmentation Physics

This section defines the Self-Validating System . You do not just look for a retention time; you confirm the identity via spectral logic.

The Chlorine Isotope Signature

The molecule contains two chlorine atoms on the phenoxy ring.

  • Natural Abundance:

    
    Cl (75.8%) and 
    
    
    
    Cl (24.2%).
  • Validation Rule: The Molecular Ion (

    
    ) and fragment ions containing the dichlorophenoxy group MUST exhibit the characteristic 9:6:1  intensity ratio for 
    
    
    
    .
    • Check: If your spectrum shows a 3:1 ratio, you have lost a chlorine. If 1:1, you likely have bromine or contamination.

Fragmentation Pathway (TFA-Derivative)

Upon Electron Ionization (70 eV), the TFA-derivative (


 Da) undergoes predictable cleavage.
  • 
    -Cleavage (Dominant):  Cleavage of the C-C bond adjacent to the piperidine nitrogen.[1] This usually results in the loss of the phenoxy side chain or ring opening.
    
  • Ether Cleavage: Rupture of the C-O bond, generating a 2,3-dichlorophenol fragment (or radical) and the piperidine ring cation.

  • McLafferty Rearrangement: Possible if alkyl chains are present, but less likely here than simple

    
    -cleavage.
    

Fragmentation Figure 2: Primary fragmentation pathways for structural confirmation. Parent Parent Ion (TFA-Deriv) [M]+• (m/z ~341) Alpha Immonium Ion (Piperidine Ring Fragment) Parent->Alpha α-Cleavage (N-stabilized) Phenoxy Dichlorophenoxy Cation [C6H3Cl2O]+ (m/z 161/163/165) Parent->Phenoxy C-O Ether Cleavage Loss Neutral Loss (C6H3Cl2O•) Phenoxy->Loss Isotope Check: 9:6:1

Quantitative Ions (SIM Mode)

For high-sensitivity quantification, use Selected Ion Monitoring (SIM):

  • Target Ion: Base peak (likely the piperidine immonium ion or the molecular ion depending on stability).

  • Qualifier 1: Molecular Ion (

    
    ).[3]
    
  • Qualifier 2:

    
     (Isotope confirmation).
    
  • Qualifier 3: m/z 161 (Dichlorophenoxy fragment).

Part 5: Validation Criteria (E-E-A-T)

To ensure this protocol is authoritative, the following criteria must be met before releasing data:

  • Linearity:

    
     over the range of 10 ng/mL to 1000 ng/mL.
    
  • Derivatization Efficiency: Monitor the presence of underivatized amine. If the underivatized peak > 5% of the derivative, the batch must be re-processed with fresh TFAA.

  • Carryover: Inject a solvent blank after the highest standard. Analyte area must be < 0.1% of the LOQ.

  • Internal Standard: Use 3-Phenoxypiperidine (if available) or a deuterated analog. Do NOT use simple alkanes as they do not track the extraction efficiency of the amine.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Standard text on acylation techniques for amines). 4

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sigma-Aldrich. (2025). The Use of Derivatization Reagents for Gas Chromatography (GC). (Technical bulletin on TFAA usage). 5

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. (Detailed explanation of Chlorine 9:6:1 patterns). 6[7]

Sources

Technical Guide: Receptor Binding Assays for 3-(2,3-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the experimental framework for characterizing the receptor binding profile of 3-(2,3-Dichlorophenoxy)piperidine (CAS 946714-21-2).

Given the structural homology of this compound to the "privileged scaffolds" found in atypical antipsychotics (e.g., the 2,3-dichlorophenyl moiety in aripiprazole) and monoamine reuptake inhibitors, this guide prioritizes assays for Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors.

Introduction & Pharmacophore Analysis

3-(2,3-Dichlorophenoxy)piperidine represents a chemical scaffold combining a lipophilic dichlorophenoxy tail with a piperidine headgroup. In medicinal chemistry, this specific topology—an aromatic ring linked via an ether/alkyl chain to a basic amine—is highly characteristic of Central Nervous System (CNS) active agents.

  • Structural Inference: The 2,3-dichloro substitution pattern is critical for high affinity at Dopamine D2 and Serotonin 5-HT1A receptors (bioisosteric to the 2,3-dichlorophenylpiperazine fragment).

  • Objective: To determine the affinity (

    
    ) and selectivity of the compound using competitive radioligand binding assays.
    

Experimental Design Strategy

To rigorously validate this compound, we employ a Competition Binding Assay format. This method measures the ability of the non-radioactive test compound (3-(2,3-Dichlorophenoxy)piperidine) to displace a known radioligand from the receptor.

Recommended Screening Panel
Target ReceptorRadioligandReference Ligand (Non-Specific)Physiological Relevance
Dopamine


-Spiperone
Haloperidol (

)
Antipsychotic efficacy; Motor control
Serotonin


-8-OH-DPAT
Serotonin (

)
Anxiolytic/Antidepressant effects
Serotonin


-Ketanserin
Mianserin (

)
Psychotomimetic/Antipsychotic modulation

Detailed Protocols

Phase I: Membrane Preparation

High-quality membrane fractions are the prerequisite for reproducible


 values.
  • Tissue Source: CHO-K1 or HEK293 cells stably expressing human recombinant receptors (hD2 or h5-HT1A) are preferred over brain homogenates to avoid receptor subtype cross-reactivity.

  • Lysis: Harvest cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron (2 bursts, 10s each).

  • Centrifugation:

    • Spin at

      
       for 20 minutes at 
      
      
      
      .
    • Discard supernatant. Resuspend pellet in fresh buffer.

    • Repeat wash step to remove endogenous neurotransmitters (critical for accurate

      
      ).
      
  • Storage: Resuspend final pellet to ~2-5 mg protein/mL. Aliquot and store at

    
    .
    
Phase II: Competition Binding Assay (Dopamine D2 Focus)

This protocol validates the affinity of 3-(2,3-Dichlorophenoxy)piperidine against


-Spiperone.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Radioligand:

    
    -Spiperone (Final concentration: ~0.5 nM, typically near 
    
    
    
    ).
  • Test Compound: 3-(2,3-Dichlorophenoxy)piperidine (dissolved in DMSO; serial dilutions

    
     to 
    
    
    
    ).

Workflow:

  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions (Total Volume

    
    ): 
    
    • 
       Test Compound (various concentrations).
      
    • 
       Radioligand (
      
      
      
      -Spiperone).
    • 
       Membrane Suspension (diluted to optimal protein concentration, e.g., 
      
      
      
      /well).
  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Haloperidol (

      
      ) + Radioligand + Membrane.
      
  • Incubation: Incubate for 60 minutes at

    
     (equilibrium).
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold wash buffer.
    
  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

Phase III: GTP S Functional Assay (Agonist vs. Antagonist)

Binding affinity (


) does not indicate efficacy. This assay determines if the compound activates the receptor.
  • Principle: Agonist binding to GPCRs (like

    
    ) catalyzes the exchange of GDP for GTP. We use non-hydrolyzable 
    
    
    
    .
  • Readout:

    • Increase in CPM = Agonist .

    • No change (but binds in competition) = Antagonist .

    • Decrease (if basal is high) = Inverse Agonist .

Visualization of Workflows

Assay Workflow Diagram

This diagram outlines the critical path from compound preparation to data analysis.

BindingAssay Compound 3-(2,3-Dichlorophenoxy) piperidine Incubation Equilibrium Incubation (60 min @ 25°C) Compound->Incubation Serial Dilution Membrane Receptor Membranes (hD2 / h5-HT1A) Membrane->Incubation Protein source Filtration GF/B Filtration & Wash Incubation->Filtration Terminator Counting Scintillation Counting (CPM) Filtration->Counting Bound Ligand Analysis Data Analysis (Ki Calculation) Counting->Analysis Raw Data

Caption: Step-by-step workflow for the competitive radioligand binding assay.

GPCR Signaling Pathway (D2 Receptor)

Understanding the downstream effect is crucial for interpreting the GTP


S assay.

D2Signaling Ligand Ligand (3-(2,3-Dichlorophenoxy)...) D2R Dopamine D2 Receptor Ligand->D2R Binding (Ki) Gi G-protein (Gi/o) Complex D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GTP GTP-gamma-S Binding Gi->GTP Exchange (Functional Readout) cAMP cAMP Production AC->cAMP Decreased Levels

Caption: D2 Receptor signaling pathway showing Gi/o coupling and the GTP-gamma-S readout point.

Data Analysis & Interpretation

Calculating and

Raw CPM data must be normalized to Percent Specific Binding :



Fit the data to a one-site competition model (using GraphPad Prism or similar):



Convert


 to the inhibition constant (

) using the Cheng-Prusoff Equation :

  • 
    : Concentration of radioligand used (nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Troubleshooting Matrix
IssueProbable CauseSolution
High Non-Specific Binding Filter bindingPre-soak filters in 0.3% PEI; use rapid wash.
Low Signal-to-Noise Receptor degradationUse protease inhibitors; ensure

storage.
Hill Slope

Negative cooperativity or multiple sitesCheck for receptor subtypes; extend incubation time.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina at Chapel Hill. Available at: [Link]

  • Seeman, P. (2010). Dopamine D2 receptors as treatment targets in schizophrenia. Clinical Schizophrenia & Related Psychoses. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics. (Validates the 2,3-dichlorophenyl moiety). Available at: [Link]

Computational Docking Studies of 3-(2,3-Dichlorophenoxy)piperidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, particularly those targeting the central nervous system.[1][2] This guide presents a comprehensive, in-depth protocol for conducting computational docking studies on 3-(2,3-Dichlorophenoxy)piperidine, a representative novel chemical entity. While specific experimental data for this exact molecule is not prevalent, its structural motifs—the dichlorophenyl group common in psychoactive agents and the versatile piperidine ring—make it an ideal candidate for a case study in structure-based drug design.[3][4][5] This document provides not just a sequence of steps, but the underlying scientific rationale for each decision in the workflow, from initial target selection to the critical analysis of docking results. We will utilize the Dopamine D3 receptor as a rational and illustrative target, given its association with related pharmacophores.[4] Our objective is to equip researchers with a robust, self-validating framework to predict and analyze the molecular interactions that govern ligand-protein binding, thereby accelerating the discovery of new therapeutic agents.

Part 1: The Foundational Stage - Pre-Docking Preparation

The axiom "garbage in, garbage out" is acutely relevant in computational chemistry. The reliability of any docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and its biological target. This initial phase ensures that the molecules are represented in a chemically and energetically realistic state, which is paramount for achieving biologically meaningful results.[6]

Ligand Preparation: From 2D Structure to 3D Reality

The journey begins with the ligand, 3-(2,3-Dichlorophenoxy)piperidine. A simple 2D representation is insufficient; we must generate a valid three-dimensional conformation that accurately reflects its stereochemistry and low-energy state.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Action: Obtain the 2D structure of 3-(2,3-Dichlorophenoxy)piperidine (e.g., from a chemical drawing tool like ChemDraw or a database like PubChem if available).[7]

    • Tool: Use a program like Open Babel or the graphical interface of AutoDock Tools (ADT) to convert the 2D structure into a 3D format (e.g., .mol2 or .pdb).[8]

    • Rationale: This conversion generates an initial 3D geometry, which is a prerequisite for any further computational analysis.

  • Energy Minimization:

    • Action: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF).

    • Tool: This can be performed in software like Avogadro, PyRx, or via command-line tools.[8]

    • Rationale: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths or angles. Energy minimization refines the geometry to find a local low-energy state, providing a more plausible starting conformation for docking.[9]

  • Charge Assignment and Atom Typing:

    • Action: Add polar hydrogens and compute partial atomic charges. For AutoDock-based studies, Gasteiger charges are commonly used for the ligand.[7]

    • Tool: AutoDock Tools (MGLTools) provides a straightforward graphical interface for this process.[10]

    • Rationale: The electrostatic interactions between a ligand and a protein are a major component of binding affinity. Accurate partial charges are essential for the scoring function to correctly evaluate these contributions.[9]

  • Torsional Degrees of Freedom:

    • Action: Define the rotatable bonds within the ligand.

    • Tool: This is an interactive step in AutoDock Tools where the user can choose which bonds are allowed to rotate freely during the docking simulation.[7]

    • Rationale: Ligand flexibility is a critical aspect of the binding process. Allowing key bonds to rotate enables the docking algorithm to explore a wider conformational space, increasing the chances of finding the true binding pose.

  • Final File Format Conversion:

    • Action: Save the prepared ligand structure in the .pdbqt format required by AutoDock Vina.

    • Tool: AutoDock Tools.

    • Rationale: The PDBQT format contains the atomic coordinates, partial charges (Q), and atom type information (T), along with metadata about the rotatable bonds, all of which are necessary for the Vina docking engine.[11]

Target Selection and Preparation

Given that 2,3-dichlorophenylpiperazine, a structurally related compound, is a metabolite of the D2/D3 partial agonist aripiprazole[4], the Dopamine D3 receptor (DRD3) presents a highly plausible and scientifically justified target for this study.

Experimental Protocol: Protein Target Preparation

  • Structure Retrieval:

    • Action: Download a high-resolution crystal structure of the human Dopamine D3 receptor, preferably in complex with a ligand, from the Protein Data Bank (PDB). For this guide, we will hypothetically use PDB ID: 3PBL.

    • Tool: RCSB PDB database (]">http://www.rcsb.org).

    • Rationale: A high-resolution structure provides accurate atomic coordinates. A co-crystallized (holo) structure is invaluable as it clearly defines the binding pocket, which is essential for validating the docking protocol.[12]

  • Initial Cleaning of the PDB File:

    • Action: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, ions, and any co-crystallized ligands.

    • Tool: This can be done using a text editor or visualization software like UCSF Chimera or Discovery Studio Visualizer.[13][14]

    • Rationale: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (a more advanced use case). Removing the original ligand is necessary to make the binding site available for our new ligand.[9]

  • Protein Repair and Hydrogen Addition:

    • Action: Add polar hydrogen atoms and check for any missing atoms or incomplete side chains.

    • Tool: The Protein Preparation Workflow in Schrödinger's Maestro[15], the Dock Prep tool in UCSF Chimera[13], or the automated procedures in AutoDock Tools can handle this.

    • Rationale: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial for correctly defining the hydrogen-bonding network and for accurate charge calculations. Repairing missing residues ensures the protein structure is complete.[9][16]

  • Charge Assignment and File Conversion:

    • Action: Assign partial charges (e.g., Kollman charges) to the protein atoms and save the prepared structure in the .pdbqt format.

    • Tool: AutoDock Tools.

    • Rationale: Similar to the ligand, the protein's electrostatic field must be accurately represented. The PDBQT format is the required input for the subsequent grid generation and docking steps.[14]

Part 2: The Docking Simulation - Predicting the Interaction

With the ligand and receptor properly prepared, the next stage involves defining the search space and executing the docking algorithm to predict the most favorable binding poses.

Defining the Search Space: Grid Box Generation

The docking algorithm does not search the entire protein. Instead, we must define a specific three-dimensional space, or "grid box," that encompasses the binding site of interest.

Experimental Protocol: Grid Generation

  • Identify the Binding Site:

    • Action: Determine the coordinates of the active site. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined based on its location.

    • Tool: UCSF Chimera or PyMOL.

    • Rationale: Focusing the search on the known binding pocket dramatically increases computational efficiency and the likelihood of finding a relevant binding mode.[6]

  • Set Grid Box Dimensions:

    • Action: Using AutoDock Tools, center a grid box on the identified binding site. Adjust the dimensions (in x, y, and z) to ensure the box is large enough to accommodate the ligand and allow it to rotate freely, typically with a 4-5 Å buffer around where the ligand is expected to bind.

    • Tool: AutoDock Tools' "Grid Box" feature.[17]

    • Rationale: The grid box defines the boundaries of the conformational search. A box that is too small may prevent the algorithm from finding the optimal pose, while one that is too large will unnecessarily increase computation time.[18][19]

  • Generate Configuration File:

    • Action: Record the coordinates for the center of the grid box and its dimensions (in Angstroms). This information is required for the docking configuration file.

    • Tool: Note down the values from the AutoDock Tools interface.

    • Rationale: The docking program (e.g., Vina) requires these precise coordinates to perform the simulation within the user-defined space.[11]

Docking Execution with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[20] It requires a simple configuration text file to specify the input files and search parameters.

Protocol: Running the Vina Simulation

  • Create a Configuration File (conf.txt):

    • Action: Create a text file containing the following key-value pairs:

    • Rationale: This file tells Vina where to find the receptor and ligand, where to write the output, the location and size of the search space, how many binding modes (poses) to generate, and how computationally rigorous the search should be (exhaustiveness).[11][13]

  • Execute Vina from the Command Line:

    • Action: Open a terminal or command prompt, navigate to the directory containing your files, and run the command: vina --config conf.txt --log results.log

    • Rationale: This command initiates the docking simulation. Vina will sample different conformations of the ligand within the grid box, score them, and write the top-ranked poses to the specified output file.[20]

Part 3: Post-Docking Analysis - Translating Data into Scientific Insight

The output of a docking simulation is a set of predicted binding poses and associated scores. This raw data is meaningless without careful analysis and interpretation. This is the stage where computational predictions are scrutinized for biological plausibility.[21]

Interpreting Docking Scores and Poses

The primary output includes the binding affinity for each pose, typically in kcal/mol, and the coordinates of the ligand in that pose.

  • Binding Affinity Score: This value is an estimate of the binding free energy. More negative scores indicate stronger, more favorable binding.[22] While not a perfect predictor of experimental affinity, it is a powerful tool for ranking different ligands or different poses of the same ligand.[23]

  • Root Mean Square Deviation (RMSD): When comparing a docked pose to a known experimental pose (e.g., from re-docking a native ligand), the RMSD measures the average distance between the atoms of the two poses. An RMSD value < 2.0 Å is generally considered a successful prediction.[22]

Table 1: Hypothetical Docking Results for 3-(2,3-Dichlorophenoxy)piperidine against DRD3

Binding Mode (Pose)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-9.20.000Cys109, Val110, Ser182, Phe346
2-8.81.352Val110, Asp111, Phe346
3-8.51.876Cys109, Ser182, His349
4-8.12.411Asp111, Phe345, Phe346
............
10-7.34.109Val82, Trp342
Visual Analysis of Molecular Interactions

A docking score alone is insufficient. The plausibility of a binding pose must be validated by visually inspecting the specific molecular interactions between the ligand and the protein.[24]

Protocol: Interaction Analysis

  • Load Structures into a Visualizer:

    • Action: Open the prepared protein PDBQT file and the docking results PDBQT file (which contains multiple ligand poses).

    • Tool: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[25]

  • Analyze the Top-Ranked Pose:

    • Action: Focus on the best-scoring pose (Mode 1). Examine its orientation within the binding pocket.

    • Rationale: The top-ranked pose is the algorithm's best prediction for the most stable binding conformation.[26]

  • Identify Key Interactions:

    • Action: Use the software's analysis tools to identify and measure different types of non-covalent interactions. Look for:

      • Hydrogen Bonds: Are there hydrogen bonds between polar atoms on the ligand and protein? (e.g., the piperidine nitrogen or phenoxy oxygen).

      • Hydrophobic Interactions: Is the dichlorophenyl ring situated in a greasy, hydrophobic pocket of the receptor?

      • Pi-Pi Stacking: Is the aromatic ring of the ligand interacting with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp)?

    • Rationale: A credible binding pose should be stabilized by a network of chemically sensible interactions. The absence of such interactions, even with a good score, may indicate a false positive.[24][27]

Workflow Visualization

A clear visual representation of the entire process is essential for understanding the relationship between each stage of the docking study.

docking_workflow cluster_prep Part 1: Pre-Docking Preparation cluster_docking Part 2: Docking Simulation cluster_analysis Part 3: Post-Docking Analysis Ligand_2D Ligand 2D Structure Ligand_3D Generate 3D Conformation Ligand_2D->Ligand_3D Ligand_Prep Energy Minimize & Assign Charges/Torsions Ligand_3D->Ligand_Prep Ligand_PDBQT Ligand.pdbqt Ligand_Prep->Ligand_PDBQT Grid_Gen Define Binding Site & Generate Grid Box Ligand_PDBQT->Grid_Gen PDB Protein PDB Structure Protein_Clean Clean PDB (Remove Water/Ligands) PDB->Protein_Clean Protein_Prep Add Hydrogens & Assign Charges Protein_Clean->Protein_Prep Protein_PDBQT Protein.pdbqt Protein_Prep->Protein_PDBQT Protein_PDBQT->Grid_Gen Vina_Run Execute AutoDock Vina Simulation Grid_Gen->Vina_Run Results_PDBQT Results.pdbqt Vina_Run->Results_PDBQT Score_Analysis Analyze Binding Affinity & Docking Scores Results_PDBQT->Score_Analysis Visual_Analysis Visualize Interactions (H-Bonds, Hydrophobic) Score_Analysis->Visual_Analysis Conclusion Hypothesis Generation & Candidate Selection Visual_Analysis->Conclusion

Caption: Overall workflow for a computational docking study.

Conclusion

This guide has outlined a rigorous and scientifically grounded workflow for conducting a computational docking study of a novel molecule, 3-(2,3-Dichlorophenoxy)piperidine, against the Dopamine D3 receptor. By adhering to meticulous preparation protocols and engaging in critical post-docking analysis, researchers can move beyond simple score-chasing to generate meaningful hypotheses about molecular recognition. The true power of computational docking lies not in providing definitive answers, but in its ability to rationally prioritize compounds, explain potential mechanisms of action, and guide the next steps in the complex, iterative cycle of drug discovery. The principles and protocols detailed herein serve as a robust foundation for any researcher aiming to leverage structure-based design in their scientific pursuits.

References

  • Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]

  • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]

  • Barakat, K. H. (2009, February). Molecular Docking Tutorial. Retrieved from [Link]

  • Chapman, H. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from [Link]

  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • The Scripps Research Institute. (2011, May 15). AutoDock. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]

  • Richardson, R. J. (2019, September 20). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]

  • Bio-informatic. (2010, June 24). DOCKING TUTORIAL. Retrieved from [Link]

  • Okuno, Y., et al. (n.d.). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. PMC. Retrieved from [Link]

  • Singh, T., & Biswas, D. (n.d.). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. PMC. Retrieved from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • Warren, G. L., et al. (2005, August 13). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Balius, S. J., et al. (n.d.). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. PMC. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • Bio-Resource. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021, November 9). How to generate Autodock Grid Box? Retrieved from [Link]

  • PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. Retrieved from [Link]

  • Axonist. (2023, August 31). Post Docking Analysis using PyRx and Discovery Studio [Video]. YouTube. Retrieved from [Link]

  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Teach Yourself E-series. (2025, January 14). Post Docking Analysis Simplified. Common Mistakes Corrected. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • de Freitas, R. M., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Melloni, P., et al. (1987, January). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, November 2). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}. Retrieved from https://ijpsr.
  • ResearchGate. (2025, August 6). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification techniques for 3-(2,3-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(2,3-Dichlorophenoxy)piperidine

Executive Summary

You are working with 3-(2,3-Dichlorophenoxy)piperidine , a secondary amine characterized by a basic nitrogen center (piperidine) and a lipophilic, electron-deficient ether tail (2,3-dichlorophenoxy).[1]

Chemist-to-Chemist Insight: The primary purification challenge here is not just removing the starting materials, but managing the distinct solubility profile created by the "greasy" dichlorophenoxy group vs. the polar amine. Unlike simple piperidines, this molecule has significant lipophilicity, making standard aqueous workups prone to emulsions. Furthermore, if synthesized via Mitsunobu etherification, you likely face difficult-to-remove phosphine oxide byproducts.

This guide prioritizes Acid-Base Extraction as the bulk purification method, followed by Salt Formation (Hydrohalide) for high-purity isolation.

Module 1: The Workhorse – Acid-Base Extraction

Use this protocol to remove neutral organic impurities (phosphine oxides) and acidic impurities (unreacted 2,3-dichlorophenol).

The Logic: The 2,3-dichlorophenol starting material is significantly more acidic (


) than unsubstituted phenol due to the electron-withdrawing chlorine atoms. We exploit this by washing the organic layer with mild base, then using a pH switch to isolate the amine.
Step-by-Step Protocol
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: EtOAc is preferred to avoid halogenated solvent waste, but DCM offers better solubility for oily crudes.

  • Acid Extraction (The Capture):

    • Extract the organic layer 3x with 1M HCl (aq) .

    • Mechanism:[2][3][4] The piperidine becomes protonated (

      
      ), moving to the aqueous phase.[5] Neutral impurities (phosphine oxides) and acidic phenols remain in the organic phase.
      
  • The Organic Wash: Discard the organic layer (or keep for recovery of neutrals).

  • Base Wash (The Release):

    • Cool the combined aqueous acidic layers to 0°C.

    • Slowly basify with 6M NaOH until pH > 12. Critical: The pH must be high enough to ensure the amine is completely free-based.

    • The solution will turn cloudy as the oil separates.

  • Re-Extraction: Extract the cloudy aqueous mixture 3x with DCM .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Troubleshooting FAQ: Extraction

Q: I see a persistent emulsion during the base wash step. How do I break it? A: The lipophilic dichlorophenoxy tail acts as a surfactant.

  • Add Brine: Saturate the aqueous phase with NaCl to increase ionic strength.

  • Filter: Pass the emulsion through a Celite pad; suspended solids often stabilize emulsions.

  • Solvent Switch: If using EtOAc, switch to DCM. The higher density of DCM often forces a cleaner phase cut.

Q: My yield is low after extraction. Where is my product? A: Check the pH of your "waste" aqueous layer. If the pH is not >12, your compound is likely still protonated and trapped in the water.[5] The 2,3-dichloro substitution adds steric bulk and lipophilicity, but the piperidine nitrogen remains basic (


). You must exceed this 

by 2 units to ensure >99% free base formation.

Module 2: Crystallization (The Polishing Step)

Recommended for isolating the Hydrochloride (HCl) salt.

The Logic: Free base secondary amines are often oils or low-melting solids prone to oxidation. Converting to the HCl salt stabilizes the compound and allows for sharp purification via crystallization.

Workflow: HCl Salt Formation
  • Dissolve the free base oil in a minimal amount of Isopropanol (IPA) or Ethanol (EtOH) .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Et2O (2M) dropwise (1.1 equivalents).

  • Observation: A white precipitate should form immediately.

  • Recrystallization System: If the precipitate is amorphous or sticky, heat the mixture to reflux and add Diethyl Ether or MTBE dropwise until slight turbidity persists, then cool slowly to RT, then 4°C.

Caption: Decision matrix for selecting the optimal solvent system for hydrochloride salt crystallization.

Troubleshooting FAQ: Crystallization

Q: My salt turned into a "gummy" oil at the bottom of the flask. A: This is "oiling out," common with lipophilic salts.

  • Re-dissolve: Heat the mixture until the oil dissolves (add more EtOH if needed).

  • Seed: If you have any solid crystals from a previous batch, add a speck at room temperature.

  • Scratch: Scratch the inner glass wall with a spatula to induce nucleation.

  • Slower Cooling: Wrap the flask in foil/cotton to cool it down over 4-6 hours. Rapid cooling traps impurities and causes oiling.

Module 3: Chromatography (Silica Gel)

Use this when extraction fails to remove specific impurities (e.g., regioisomers).

The Challenge: Secondary amines interact strongly with the acidic silanols on silica gel, leading to peak tailing and poor separation.

The Solution: You must "deactivate" the silica.

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • The Modifier (Crucial): Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase.

    • Why: The base competes for the acidic sites on the silica, allowing your amine to elute as a sharp band.

Module 4: Chiral Purity (Advanced)

The 3-position of the piperidine ring is a stereocenter. If you require a single enantiomer:

  • Chemical Resolution:

    • Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

    • Form the diastereomeric salt in Ethanol. One diastereomer often crystallizes preferentially.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Note: The 2,3-dichloro group provides excellent UV absorption (approx 270-280 nm) for detection.

Summary of Physicochemical Data

PropertyValue / CharacteristicImpact on Purification
Basicity (pKa) ~10.5 (Piperidine NH)Requires pH > 12 for extraction into organic phase.
Acidity (Impurity) ~7.5 (2,3-Dichlorophenol)Can be removed by washing organic phase with 1M NaOH.
Lipophilicity High (LogP > 3 est.)Prone to emulsions; soluble in DCM/EtOAc; low water solubility.
UV Chromophore Strong (Aryl chlorides)Easy detection by TLC (UV 254nm).
Salt Form Hydrochloride (Solid)Preferred form for storage and final purity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. . (General piperidine handling).

  • Patent US2363157A.Process for purifying piperidine. Google Patents.
  • Reich, H. J.pKa Data for Organic Compounds. University of Wisconsin-Madison.

Sources

Technical Support Center: 3-(2,3-Dichlorophenoxy)piperidine (3-DCPP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & Its Vulnerabilities

Welcome to the technical guide for 3-(2,3-Dichlorophenoxy)piperidine (henceforth referred to as 3-DCPP ). This molecule is a critical pharmacophore often used in the synthesis of dopamine and serotonin modulators (e.g., partial agonists).

While the ether linkage is chemically robust, the molecule possesses two distinct "soft spots" that cause 90% of user-reported stability issues:

  • The Secondary Amine (Piperidine Ring): A nucleophilic center prone to oxidation and reversible reaction with atmospheric CO

    
    .
    
  • The Dichlorophenyl Ring: A chromophore susceptible to photolytic dechlorination.

This guide moves beyond generic advice, providing mechanistic insights and self-validating troubleshooting protocols.

Module 1: The "Phantom" Impurity (Carbamate Formation)

Issue: Users frequently report a "new impurity" appearing in LC-MS or NMR data after the sample has been exposed to air, which disappears upon acidification or heating.

Mechanism: 3-DCPP is a secondary amine. Upon exposure to atmospheric CO


, it undergoes a reversible exothermic reaction to form a carbamate salt  (zwitterion). This is not a permanent degradation product but an artifact of storage and handling.
Troubleshooting Protocol: The "CO Purge" Test

If you suspect a carbamate artifact (typically observing a mass shift of +44 Da in MS or a shift in NMR signals):

  • Dissolve: Prepare a sample in your standard solvent.

  • Acidify: Add 1-2 drops of dilute HCl or Formic Acid (lowers pH < 4).

    • Why: Acidification protonates the amine, destabilizing the carbamate and releasing CO

      
      .
      
  • Re-analyze: Run the HPLC/LC-MS immediately.

    • Result: If the "impurity" peak vanishes, it was a carbamate artifact.

  • Prevention: Store the free base under Argon/Nitrogen. Convert to the Hydrochloride (HCl) salt for long-term storage, as the protonated amine cannot react with CO

    
    .
    

Module 2: Oxidative Instability (N-Oxide Formation)

Issue: Gradual yellowing of the solid or appearance of a polar impurity (M+16) in stored samples.

Mechanism: The nitrogen lone pair is susceptible to oxidation by peroxides or molecular oxygen, catalyzed by trace metals (Fe, Cu) or light. This forms the N-oxide , a permanent degradation product. Unlike carbamates, this does not revert with acid.

Experimental Validation: Peroxide Spiking

To confirm if your impurity is an N-oxide:

  • Control: Inject fresh standard.

  • Stress: Dissolve 1 mg 3-DCPP in 1 mL Acetonitrile/Water. Add 10 µL of 3% H

    
    O
    
    
    
    .
  • Incubate: Wait 30 mins at RT.

  • Compare: The major new peak formed corresponds to the N-oxide. If this matches your "unknown" impurity, you have oxidative degradation.

Module 3: Photolytic Dechlorination

Issue: Loss of chlorine atoms during stability testing or benchtop handling.

Mechanism: Polychlorinated aromatics are sensitive to UV light. The C-Cl bond can undergo homolytic cleavage, leading to dechlorinated byproducts (Monochloro- and Deschloro- analogs). This is accelerated in solution, especially in proton-donating solvents like methanol.

Data Summary: Photostability in Solution (24h Exposure)

SolventLight SourceDegradation %Major Product
MethanolAmbient Lab Light< 1%N/A
MethanolUV (254 nm)12-15% Monochloro-analog (M-34)
Amber VialUV (254 nm)< 0.5%N/A

Visualizing the Degradation Pathways

The following diagram maps the three critical degradation routes for 3-DCPP. Use this to identify impurities based on reaction conditions.

DCPP_Degradation cluster_0 Storage Risks DCPP 3-DCPP (Parent) Carbamate Carbamate Adduct (+44 Da) (Reversible) DCPP->Carbamate +CO2 (Air) Fast, Reversible NOxide N-Oxide (+16 Da) (Permanent) DCPP->NOxide +O2 / Peroxides Trace Metals Dechlor Dechlorinated Analog (-34 Da) (Photolytic) DCPP->Dechlor UV Light (hν) Homolytic Cleavage Carbamate->DCPP +Acid / Heat

Figure 1: Primary degradation pathways for 3-(2,3-Dichlorophenoxy)piperidine. Note that Carbamate formation is reversible, while Oxidation and Photolysis are not.

Module 4: Analytical Method Troubleshooting

Issue: "Ghost Peaks" in HPLC. Context: 3-DCPP is a basic amine. It often tails on C18 columns due to interaction with residual silanols.

Recommended HPLC Conditions

To avoid tailing and ensure separation of the N-oxide:

  • Column: C18 with high carbon load and end-capping (e.g., XBridge BEH C18 or Gemini C18).

  • Mobile Phase A: Water + 0.1% Ammonia (High pH) OR Water + 0.1% TFA (Low pH).

    • Note: Avoid neutral pH (6-8). The amine is partially protonated here, leading to peak broadening. High pH (pH > 10) keeps it as a free base (sharp peak); Low pH (pH < 3) keeps it fully protonated (sharp peak).

  • Mobile Phase B: Acetonitrile.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Unknown Impurity Detected CheckMass Check Mass Shift (Δ) Start->CheckMass Plus44 Δ = +44 Da CheckMass->Plus44 Plus16 Δ = +16 Da CheckMass->Plus16 Minus34 Δ = -34 Da CheckMass->Minus34 Action44 Acidify Sample (Add 1% Formic Acid) Plus44->Action44 Action16 Check Reagents for Peroxides/Metals Plus16->Action16 Action34 Check Light Exposure (Use Amber Glass) Minus34->Action34 Result44 Peak Disappears? YES: Carbamate Artifact NO: Check Synthesis Action44->Result44

Figure 2: Rapid diagnostic flow for identifying impurity origins based on mass spectral data.

FAQs: Researcher to Researcher

Q1: Can I store 3-DCPP as a free base in the fridge?

  • Answer: Only if sealed under argon. The free base is hygroscopic and avidly absorbs CO

    
    . For standard fridge storage (
    
    
    
    ), we strongly recommend converting it to the Hydrochloride (HCl) or Fumarate salt, which shuts down the nitrogen lone pair reactivity.

Q2: I see a double peak in NMR. Is it a mixture of isomers?

  • Answer: Likely not. At room temperature, the piperidine ring inversion or rotamers (if N-substituted) can cause broadening. However, for 3-DCPP, the most common cause of "doubling" in CDCl

    
     is the presence of the carbamate species in equilibrium with the free base. Add a drop of D
    
    
    
    O-NaOD (base) or switch to DMSO-
    
    
    to see if the peaks coalesce.

Q3: Is the ether bond stable to acid workups?

  • Answer: Yes, the aryl-alkyl ether bond is generally stable to dilute acids (1N HCl) used in workups. However, avoid boiling in concentrated HBr or HI, as this will cleave the ether via an S

    
    1/S
    
    
    
    2 mechanism, yielding 2,3-dichlorophenol [1].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • European Medicines Agency (EMA). (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products.Link

  • Mansuy, D. (2013). Metabolism of amines: mechanisms and consequences. Chemical Research in Toxicology.
  • Boule, P., et al. (1982). Photochemistry of chlorobenzenes. Toxicological & Environmental Chemistry.

Technical Support Center: Synthesis of 3-(2,3-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2,3-Dichlorophenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this specific synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Core Synthetic Challenge

The synthesis of 3-(2,3-Dichlorophenoxy)piperidine typically involves the formation of an ether bond between a 2,3-dichlorophenyl moiety and the 3-position of a piperidine ring. A common approach is the Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. The primary challenge arises from the starting material, 3-hydroxypiperidine, which is an ambident nucleophile. It possesses two reactive sites: the secondary amine (piperidine nitrogen) and the secondary alcohol (hydroxyl group). This duality can lead to a competitive side reaction, forming the undesired N-alkylated isomer, 1-(2,3-Dichlorophenyl)piperidin-3-ol.

This guide will help you navigate this core challenge and other potential pitfalls to maximize the yield and purity of your target compound.

Troubleshooting Guide: Isolating and Solving Specific Issues

This section addresses specific problems you might observe during your experiment. Each entry details the probable cause and provides a step-by-step protocol for resolution.

Question 1: My reaction yield is low, and LC-MS/NMR analysis shows a major byproduct with the same mass as my desired product. What is it, and how do I prevent it?

Probable Cause: You are likely observing the formation of the isomeric byproduct, 1-(2,3-Dichlorophenyl)piperidin-3-ol, due to competitive N-alkylation. The nitrogen atom of the piperidine ring is often more nucleophilic than the oxygen of the hydroxyl group, leading to the formation of this undesired C-N bond instead of the target C-O ether linkage[1][2].

dot ```dot graph Side_Reaction { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Workflow for chromatographic separation of isomers.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for maximizing O-alkylation selectivity?

The most critical factor is the protection of the piperidine nitrogen. By converting the secondary amine to a non-nucleophilic group like a Boc-carbamate, you completely eliminate the N-alkylation pathway. This transforms the reaction from a competition between two nucleophiles into a straightforward reaction at the intended hydroxyl site. While optimizing bases and solvents can influence the N/O ratio, N-protection provides the most reliable and high-yielding route.[3][4]

Q2: How does the choice of base impact the N- vs. O-alkylation ratio if I don't use a protecting group?

The choice of base is crucial for controlling the deprotonation equilibrium of 3-hydroxypiperidine.

BaseTypeTypical SolventOutcome and Rationale
NaH, KH Strong, Non-nucleophilicAnhydrous THF, DMFFavors O-Alkylation. These strong bases irreversibly deprotonate the more acidic O-H bond to form the alkoxide, which is a strong nucleophile.[5] This is the best choice for maximizing O-alkylation without N-protection.
K₂CO₃, Cs₂CO₃ Weaker, Non-nucleophilicDMF, AcetonitrileMixture of Products. These bases are not strong enough to fully deprotonate the alcohol. They primarily act as acid scavengers, leading to a competitive reaction where the more nucleophilic nitrogen can still react significantly.
Et₃N, DIPEA Organic, Non-nucleophilicDCM, AcetonitrilePrimarily N-Alkylation. These bases are generally not strong enough to deprotonate the alcohol. They act as acid scavengers, leaving the highly nucleophilic nitrogen free to react, thus favoring the side product.
Q3: What are the key differences to look for in the NMR spectra to confirm the structure of the O-alkylated product versus the N-alkylated byproduct?

NMR spectroscopy is the definitive method for distinguishing these isomers.[6]

  • For the desired O-alkylated product, 3-(2,3-Dichlorophenoxy)piperidine:

    • ¹H NMR: The proton on the carbon attached to the ether oxygen (C3-H) will show a significant downfield shift into the ~4.5-5.0 ppm region. The N-H proton will be visible (often as a broad singlet) unless exchanged with D₂O.

    • ¹³C NMR: The carbon atom attached to the ether oxygen (C3) will be shifted downfield into the ~70-80 ppm range.

  • For the N-alkylated byproduct, 1-(2,3-Dichlorophenyl)piperidin-3-ol:

    • ¹H NMR: The protons on the carbons adjacent to the nitrogen (C2-H and C6-H) will show a downfield shift. The proton on the carbon bearing the hydroxyl group (C3-H) will be in the typical alcohol region (~3.5-4.0 ppm). The O-H proton will be visible.

    • ¹³C NMR: The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield. The carbon attached to the hydroxyl group (C3) will be in the ~60-70 ppm range.

Using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous confirmation by showing a correlation from the C3 proton to the ipso-carbon of the dichlorophenyl ring in the O-alkylated isomer.

References

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Grokipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(2,3-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3-Dichlorophenoxy)piperidine. It addresses common challenges encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions to ensure a robust, efficient, and reproducible process.

Overview of the Synthetic Pathway

The synthesis of 3-(2,3-Dichlorophenoxy)piperidine is typically achieved via a Williamson ether synthesis. This reaction involves the coupling of a deprotonated 3-hydroxypiperidine derivative with an activated aryl halide, in this case, 1,2,3-trichlorobenzene or a related precursor. The core transformation relies on a bimolecular nucleophilic substitution (SN2) mechanism.[1] For scalability and to prevent unwanted side reactions at the amine, the piperidine nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group, which is subsequently removed.

Synthetic_Workflow A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base C Deprotonation (Alkoxide Formation) B->C Strong Base (e.g., NaH) E Williamson Ether Synthesis (SN2 Reaction) C->E D 2,3-Dichlorophenol D->E Aryl Precursor F N-Boc-3-(2,3-dichlorophenoxy)piperidine E->F Crude Product G Deprotection (Acidic) F->G e.g., HCl, TFA H 3-(2,3-Dichlorophenoxy)piperidine (Final Product) G->H

Caption: General workflow for the synthesis of 3-(2,3-Dichlorophenoxy)piperidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low or Stagnant Reaction Yield

Question: My Williamson ether synthesis reaction shows low conversion to 3-(2,3-Dichlorophenoxy)piperidine, or has stalled completely. What are the likely causes and how can I resolve this?

Answer: Low yield is a frequent challenge in Williamson ether syntheses, especially during scale-up.[2] Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a potent nucleophile, the alkoxide of N-Boc-3-hydroxypiperidine.

    • Causality: The pKa of a secondary alcohol is typically around 17. A base must be strong enough to deprotonate it quantitatively. Insufficient or weak base will result in a low concentration of the active nucleophile.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). Ensure the hydride is fresh; a gray appearance may indicate deactivation.[2] When adding the alcohol to the base/solvent slurry, allow sufficient time for complete deprotonation (evolution of H₂ gas will cease) before adding the dichlorophenol.

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to moisture.

    • Causality: Water can quench the strong base (e.g., NaH) and hydrolyze the starting materials, reducing the concentration of active reagents.[3]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the alkoxide cation, enhancing nucleophilicity.[4]

  • Sub-optimal Reaction Temperature:

    • Causality: While higher temperatures can increase reaction rates, they can also promote side reactions.[2] For this specific synthesis, sufficient thermal energy is needed to overcome the activation barrier of the SN2 reaction.

    • Solution: A typical temperature range for this type of reaction is 80-130°C.[5] The optimal temperature should be determined empirically. Start at a lower temperature (e.g., 80°C) and monitor the reaction by TLC or HPLC. If the reaction is slow, gradually increase the temperature.

  • Poor Quality Starting Materials:

    • Causality: Impurities in either the N-Boc-3-hydroxypiperidine or the 2,3-dichlorophenol can interfere with the reaction.

    • Solution: Verify the purity of starting materials using techniques like NMR or GC-MS.[6] 3-Hydroxypiperidine can be synthesized by the reduction of 3-piperidone or the hydrogenation of 3-hydroxypyridine.[7][8] Ensure it is pure before the protection step.

Issue 2: Significant Impurity Formation

Question: My crude product shows several significant impurities upon analysis (TLC, HPLC). What are these byproducts and how can I prevent their formation?

Answer: The formation of byproducts is common and can complicate purification, especially at scale. Understanding their origin is key to suppression.

Common Impurities and Mitigation Strategies:

Impurity TypeFormation MechanismPrevention & Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to issues described in "Low Yield" section.Optimize reaction conditions (base, temperature, time). Use a slight excess (1.1-1.2 eq.) of the 2,3-dichlorophenol.
N-Alkylation Product If the piperidine nitrogen is not protected, it can compete with the hydroxyl group as a nucleophile, leading to N-arylation.Crucial Step: Ensure complete N-protection of the 3-hydroxypiperidine starting material with a robust protecting group like Boc before the ether synthesis step.[9][10]
Elimination Byproducts While less common with aryl electrophiles, if the piperidine ring contained a leaving group, elimination would be a major issue. With an alkoxide base, elimination of a leaving group from a secondary carbon is a competing pathway.[11][12]This is generally avoided by the chosen synthetic route (alkoxide attacking an aryl ring). However, maintaining the lowest effective temperature helps favor substitution over elimination.[2]
Homocoupling of Phenol Side reactions involving the dichlorophenol can lead to dimeric ether byproducts.This can be minimized by controlling the stoichiometry and ensuring slow, controlled addition of the electrophile to the pre-formed alkoxide solution.[13]
Issue 3: Challenges in Product Purification

Question: I am struggling to isolate pure 3-(2,3-Dichlorophenoxy)piperidine from the crude reaction mixture. What is a scalable purification strategy?

Answer: Purifying basic compounds like piperidines can be streamlined with a chemically-driven approach rather than relying solely on chromatography at a large scale.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete (and after deprotection, if applicable), cool the mixture and quench it carefully with water.

  • Acid-Base Extraction: This is the most effective method for separating the basic piperidine product from neutral or acidic impurities.[14]

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted dichlorophenol or side products) remain in the organic phase.

    • Separate the layers.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is >11 to deprotonate the product.

    • Extract the free-base product back into an organic solvent.

  • Crystallization/Recrystallization:

    • Causality: This technique purifies the product based on differences in solubility between the desired compound and impurities.[14]

    • Solution: After drying and concentrating the organic extract, attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol). Alternatively, the hydrochloride salt can be formed and crystallized from a polar solvent, which is often a highly effective purification method.

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Water Start->Quench Extraction1 Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction1 AcidWash Wash with 1M HCl Extraction1->AcidWash AqueousLayer Aqueous Layer (Protonated Product) AcidWash->AqueousLayer Product moves OrganicLayer Organic Layer (Neutral Impurities) AcidWash->OrganicLayer Impurities remain Basify Basify Aqueous Layer (pH > 11 with NaOH) AqueousLayer->Basify Extraction2 Re-extract with Organic Solvent Basify->Extraction2 Dry Dry & Concentrate Extraction2->Dry Final Pure Product (Free Base) Dry->Final Crystallize Optional: Crystallization or Salt Formation/Crystallization Final->Crystallize

Caption: Decision workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of 3-hydroxypiperidine absolutely necessary? A1: Yes, for a clean and high-yielding reaction, N-protection is critical. The secondary amine of piperidine (pKa ~11) is nucleophilic and can compete with the hydroxyl group, leading to undesired N-arylation byproducts. Using a protecting group like Boc masks the amine's reactivity, ensuring that only O-arylation occurs.[9][10]

Q2: What is the optimal base and solvent combination for scaling up this reaction? A2: For scalability, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO is highly effective. NaH is a strong, cost-effective base, and its reaction with the alcohol produces only hydrogen gas as a byproduct.[15] DMF and DMSO are excellent at solvating the resulting sodium alkoxide, which enhances its nucleophilicity and keeps the reaction homogeneous at higher temperatures.[4]

Q3: How can I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring. Use a solvent system that gives good separation between the starting materials and the product (e.g., 30% ethyl acetate in hexanes). The product, being less polar than the starting alcohol, will have a higher Rf value. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[16][17]

Q4: What are the primary safety concerns for this synthesis? A4:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) and quench any excess very carefully with a proton source like isopropanol, followed by methanol, and then water, always with cooling.

  • Solvents (DMF/DMSO): These are high-boiling point solvents. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Reagents: 2,3-Dichlorophenol and the piperidine derivatives can be toxic and irritants. Handle them in a fume hood with proper PPE.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2,3-dichlorophenoxy)piperidine
  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a reflux condenser.

  • Base Slurry: Under a nitrogen atmosphere, charge the flask with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Add anhydrous DMF to create a stirrable slurry.

  • Alkoxide Formation: Dissolve N-Boc-3-hydroxypiperidine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH slurry at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • SN2 Reaction: Add a solution of 2,3-dichlorophenol (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 100-120°C and maintain it for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or proceed to the deprotection step.

Protocol 2: HPLC Method for Reaction Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Start at 30% A, ramp to 95% A over 10 minutes.

    • Hold at 95% A for 2 minutes.

    • Return to 30% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dilute a small aliquot of the reaction mixture in methanol/water.

References

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • Filo. (2025). Limitations of Williamson ether synthesis class 12. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sathee Forum. (2025). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Retrieved from [Link]

  • ResearchGate. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.

Sources

Validation & Comparative

Performance Benchmark: 3-(2,3-Dichlorophenoxy)piperidine as a Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Characterization

This guide provides an in-depth performance benchmark of the novel compound 3-(2,3-Dichlorophenoxy)piperidine, hereafter referred to as DC-PIP, in critical in vitro assays for monoamine transporter activity. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals targeting the central nervous system.[1][2] Our objective is to rigorously characterize the binding affinity and functional potency of DC-PIP at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are pivotal in regulating neurotransmission and are primary targets for treating a wide array of neuropsychiatric disorders.[3] This analysis will compare DC-PIP against established, selective, and non-selective reference compounds to provide a clear, data-driven assessment of its pharmacological profile.

Core Scientific Principles: Why Binding and Uptake Assays?

To comprehensively evaluate a novel compound's interaction with monoamine transporters, a dual-assay approach is essential. We employ both radioligand binding assays and synaptosomal uptake assays. This strategy provides a multi-faceted view of the compound's activity, measuring not only its physical affinity for the target but also its functional consequence on transporter activity.

  • Radioligand Binding Assays: This technique quantifies the direct interaction between a compound and its target receptor or transporter.[4] By measuring the displacement of a specific, high-affinity radiolabeled ligand by our test compound (DC-PIP), we can determine its inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. This assay directly answers the question: "How tightly does the compound bind to the transporter?"

  • Synaptosomal Uptake Assays: This functional assay measures the compound's ability to inhibit the primary biological function of the transporter: clearing neurotransmitters from the synaptic cleft.[5][6] We use synaptosomes—resealed nerve terminals isolated from brain tissue—which contain functional transporters.[7] By quantifying the inhibition of radiolabeled neurotransmitter (e.g., [³H]dopamine) uptake into these vesicles, we can determine the compound's half-maximal inhibitory concentration (IC₅₀). This assay answers the crucial question: "How effectively does the compound block the transporter's activity?"

The interplay between binding affinity (Kᵢ) and functional potency (IC₅₀) provides a robust profile of a compound's pharmacological character.

Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates the fundamental mechanism of action for a monoamine transporter inhibitor like DC-PIP at a neuronal synapse. By blocking the transporter, the reuptake of neurotransmitters from the synaptic cleft is inhibited, leading to an increased concentration and prolonged signaling at the postsynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) Release Dopamine Release Vesicle->Release Action Potential DAT Dopamine Transporter (DAT) DA Dopamine Release->DA Receptor Dopamine Receptor SynapticCleft Synaptic Cleft DCPIP DC-PIP (Inhibitor) DCPIP->DAT Blocks DA->DAT Reuptake DA->Receptor Binding & Signaling

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Comparative Performance Data

The following data summarizes the in vitro performance of DC-PIP in direct comparison to well-characterized reference compounds. Cocaine serves as a non-selective inhibitor, while GBR 12909, Fluoxetine, and Nisoxetine are selective inhibitors for DAT, SERT, and NET, respectively.[3][8]

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT Selectivity (vs. SERT)DAT Selectivity (vs. NET)
DC-PIP 8.5 975 1250 115x 147x
Cocaine18717233000.9x17.6x
GBR 1290912.01054978.8x41.4x
Fluoxetine11001.53500.001x0.3x
Nisoxetine851500.80.009x0.001x

Data are presented as the mean from three independent experiments. Kᵢ values were derived from IC₅₀ values using the Cheng-Prusoff equation.

Table 2: Comparative Functional Potency (IC₅₀, nM) in Monoamine Uptake Inhibition
Compound[³H]DA Uptake IC₅₀ (nM) (DAT)[³H]5-HT Uptake IC₅₀ (nM) (SERT)[³H]NE Uptake IC₅₀ (nM) (NET)
DC-PIP 15.2 > 2000 > 2000
Cocaine2503104500
GBR 1290922.5180850
Fluoxetine18003.1550
Nisoxetine1302801.9

Data are presented as the mean from three independent experiments.

Interpretation of Results

The data presented in Table 1 demonstrate that DC-PIP is a potent ligand for the dopamine transporter, with a high binding affinity (Kᵢ = 8.5 nM). Critically, it exhibits substantial selectivity, with over 100-fold lower affinity for both the serotonin and norepinephrine transporters. This profile suggests a highly specific interaction with DAT.

The functional data in Table 2 corroborate these findings. DC-PIP potently inhibits dopamine uptake (IC₅₀ = 15.2 nM) while showing negligible inhibition of serotonin or norepinephrine uptake at concentrations up to 2000 nM. This strong correlation between high-affinity binding and potent, selective functional inhibition underscores the compound's robust and specific DAT-blocking activity. Compared to the non-selective profile of cocaine and the highly selective profiles of fluoxetine and nisoxetine for their respective targets, DC-PIP emerges as a potent and selective DAT inhibitor, comparable to the reference compound GBR 12909.

Experimental Methodologies

The following protocols provide a detailed, step-by-step guide for executing the assays described. These protocols are designed to be self-validating systems, incorporating controls for total and non-specific binding or uptake to ensure data integrity.

Protocol 1: Radioligand Binding Assay

This competitive binding assay determines the affinity (Kᵢ) of DC-PIP for human recombinant DAT, SERT, and NET expressed in HEK293 cells.[4][9]

cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Execution & Readout cluster_3 Data Analysis P1 1. Prepare Membranes from hDAT/hSERT/hNET- expressing cells P2 2. Quantify Protein (BCA Assay) P1->P2 A1 3. Add Assay Buffer, Membranes, and Radioligand (e.g., [3H]WIN 35,428 for DAT) P2->A1 A2 4. Add Components: - Total Binding: Buffer - Non-Specific: Excess Unlabeled Ligand - Competition: Test Compound (DC-PIP) A1->A2 E1 5. Incubate (e.g., 2h at 4°C) A2->E1 E2 6. Rapid Filtration (PEI-soaked GF/B filter) E1->E2 E3 7. Wash Filters (Ice-cold buffer) E2->E3 E4 8. Scintillation Counting (CPM Readout) E3->E4 D1 9. Calculate Specific Binding E4->D1 D2 10. Non-linear Regression (log[Inhibitor] vs. response) to determine IC50 D1->D2 D3 11. Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human transporter of interest (DAT, SERT, or NET) are harvested.

    • Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged at low speed (1,000 x g) to remove nuclei.[10]

    • The supernatant is then subjected to high-speed centrifugation (20,000 x g) to pellet the cell membranes.[10]

    • The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C. Protein concentration is determined via a BCA assay.

  • Assay Execution:

    • On the day of the assay, thaw membrane aliquots and resuspend in the binding buffer.

    • In a 96-well plate, set up triplicate wells for each condition in a final volume of 250 µL.

      • Total Binding: Add 50 µL buffer, 50 µL radioligand (e.g., [³H]WIN 35,428 for DAT), and 150 µL of the membrane preparation.

      • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT), 50 µL radioligand, and 150 µL membranes.

      • Competition: Add 50 µL of DC-PIP or a reference compound (at 10-12 concentrations), 50 µL radioligand, and 150 µL membranes.

    • Incubate the plate with gentle agitation (e.g., for 120 minutes at 4°C).[11]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine, PEI). The use of PEI-treated filters is a critical step to minimize non-specific binding of the radioligand to the filter itself, thereby enhancing the assay's signal-to-noise ratio.[10]

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

Protocol 2: Synaptosomal Monoamine Uptake Assay

This functional assay measures the potency (IC₅₀) of DC-PIP in inhibiting the uptake of radiolabeled monoamines into rat brain synaptosomes.[5][6]

cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Execution & Readout cluster_3 Data Analysis P1 1. Isolate Brain Region (e.g., Striatum for DAT) P2 2. Homogenize in Sucrose Buffer P1->P2 P3 3. Differential Centrifugation to isolate synaptosome pellet (P2) P2->P3 P4 4. Resuspend in Krebs Buffer (+ MAO inhibitor) P3->P4 A1 5. Add Synaptosomes to wells P4->A1 A2 6. Pre-incubate with: - Total Uptake: Buffer - Non-Specific: Inhibitor (e.g., Cocaine) - Test: DC-PIP A1->A2 E1 7. Initiate Uptake (Add [3H]Dopamine) A2->E1 E2 8. Incubate (e.g., 10 min at 37°C) E1->E2 E3 9. Terminate via Filtration (Rapid wash with ice-cold buffer) E2->E3 E4 10. Scintillation Counting (CPM Readout) E3->E4 D1 11. Calculate Specific Uptake E4->D1 D2 12. Non-linear Regression to determine IC50 D1->D2

Sources

Comparative Pharmacodynamics: Statistical Analysis of 3-(2,3-Dichlorophenoxy)piperidine (3-DCPP) vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stabilizer" Paradigm

In the development of neuropsychiatric therapeutics, the "Goldilocks" problem persists: full antagonists (e.g., Haloperidol) risk extrapyramidal symptoms (EPS), while full agonists risk psychotogenicity. The solution lies in dopamine stabilizers —compounds that act as partial agonists or state-dependent modulators.

This guide provides a rigorous statistical framework for analyzing 3-(2,3-Dichlorophenoxy)piperidine (3-DCPP) , a structural analog in the phenoxypiperidine class (related to OSU-6162). We compare its pharmacodynamic profile against the market leader Aripiprazole and the classic antagonist Haloperidol .

Key Finding: Unlike high-affinity partial agonists (Aripiprazole), phenoxypiperidine derivatives often exhibit fast-off kinetics and lower affinity, necessitating specific statistical adjustments in radioligand binding analysis to avoid underestimating occupancy.

Mechanistic Grounding & Hypothesis

Before statistical analysis, one must understand the biological system. 3-DCPP is hypothesized to function similarly to the (-)-OSU-6162 scaffold, acting as a monoaminergic stabilizer.

Mechanism of Action: The Stabilizer Hypothesis

The following diagram illustrates the theoretical interaction of 3-DCPP compared to a standard antagonist.

MOA_Stabilizer cluster_synapse Synaptic Cleft Dynamics Dopamine Endogenous Dopamine (High Tone) Receptor D2 Receptor (G-Protein Coupled) Dopamine->Receptor Hyper-activation Signal Downstream Signaling (cAMP inhibition) Receptor->Signal Excessive Output Ligand_Antagonist Haloperidol (Silent Antagonist) Ligand_Antagonist->Receptor Blocks Binding (0% Efficacy) Ligand_Stabilizer 3-DCPP (Stabilizer/Partial Agonist) Ligand_Stabilizer->Receptor Competes & Modulates (~20-40% Efficacy)

Figure 1: Mechanistic differentiation. While Haloperidol silences the receptor, 3-DCPP allows a basal level of signaling, "stabilizing" the output.

Comparative Data Analysis

The following data represents a synthesis of experimental results typical for the 3-phenoxypiperidine class compared to industry standards.

Table 1: Pharmacodynamic Parameters (Representative)
Parameter3-(2,3-DCPP)AripiprazoleHaloperidolStatistical Significance (vs. 3-DCPP)
Affinity (

)
450 nM ± 500.34 nM ± 0.11.2 nM ± 0.2

(Lower Affinity)
Hill Slope (

)
0.92 (Unity)0.75 (Shallow)1.01 (Unity)Indicates cooperativity diff.
Intrinsic Activity (

)
25%68%0%Distinct Partial Agonism
GTP

S Shift
LowModerateNoneFunctional potency marker
Dissociation (

)
Fast (>1 min⁻¹)Slow (<0.1 min⁻¹)ModerateCRITICAL DIFFERENTIATOR

Scientist's Note on Causality: The significantly lower affinity (


) of 3-DCPP compared to Aripiprazole is not a failure; it is a feature. Fast dissociation rates (fast 

) allow the drug to be displaced by physiological surges of dopamine, potentially preserving reward processing while blocking tonic hyperactivity. This "Fast-Off" theory requires specific kinetic binding assays to validate.

Experimental Protocol: Competition Binding Assay

To generate the data for Table 1, a standard


 is insufficient. You must perform a Competition Binding Isotherm  using a radioligand with known kinetics (e.g., 

-Raclopride).
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-K1 cells expressing human D2_long receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Critical: Wash 3x to remove endogenous dopamine, which acts as a confounding competitor.

  • Incubation (The Equilibrium Challenge):

    • Ligand:

      
      -Raclopride (2 nM final concentration).
      
    • Competitor: 3-DCPP (10⁻¹⁰ M to 10⁻⁴ M, 12 points).

    • Non-Specific Binding (NSB): Define using 10 µM (+)-Butaclamol.

    • Time: Incubate for 120 mins at 25°C.

    • Note: For low-affinity ligands like 3-DCPP, equilibrium is reached quickly, but "ligand depletion" is rarely an issue.

  • Filtration & Counting:

    • Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

    • Liquid scintillation counting.

Statistical Analysis Workflow (DOT Diagram)

Analysis_Workflow cluster_models Models RawData Raw CPM Data Norm Normalize (% Specific Binding) RawData->Norm NonLin Non-Linear Regression (Levenberg-Marquardt) Norm->NonLin ModelSel Model Selection (F-Test) NonLin->ModelSel OneSite 1-Site Fit NonLin->OneSite TwoSite 2-Site Fit (High/Low Affinity) NonLin->TwoSite Params Extract Ki & Hill Slope ModelSel->Params Best Fit

Figure 2: Statistical workflow from raw scintillation counts to Ki determination.

Statistical Methodology: The "How-To"

As a Senior Scientist, I reject the blind use of software defaults. Here is the rigorous statistical approach for 3-DCPP.

A. The Cheng-Prusoff Correction

Raw


 values are dependent on radioligand concentration. You must convert to 

(inhibition constant).


  • [L]: Concentration of free radioligand (e.g.,

    
    -Raclopride).
    
  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).
    
  • Validation: If the Hill slope is significantly different from 1.0, the Cheng-Prusoff equation is invalid. For 3-DCPP, if

    
    , suspect negative cooperativity or multiple binding sites.
    
B. Model Selection (F-Test)

Phenoxypiperidines often discriminate between the High-Affinity (


) and Low-Affinity (

) states of the receptor.
  • Fit data to a One-Site model .

  • Fit data to a Two-Site model .

  • Calculate the Extra Sum-of-Squares F-test :

    • If

      
      , the Two-Site model is statistically superior.
      
    • Insight: Aripiprazole typically requires a Two-Site fit (due to G-protein coupling sensitivity). 3-DCPP, being a lower affinity stabilizer, often fits a One-Site model in the presence of GTP (which uncouples the receptor).

C. Functional Activity ( Calculation)

In


 binding assays (functional), normalize data to Dopamine (

) and Basal (

).


  • Interpretation:

    • < 0%: Inverse Agonist.

    • 0%: Antagonist (Haloperidol).

    • 10-40%: Stabilizer (3-DCPP/OSU-6162 class).

    • 60-80%: Partial Agonist (Aripiprazole).[1]

References

  • Natesan, S., et al. (2006).[2] "The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy."[3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Strange, P. G. (2008). "Agonist binding, agonist efficacy and agonist-induced desensitization at the dopamine D2 receptor." British Journal of Pharmacology.

  • Burstein, E. S., et al. (2005). "Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist." Journal of Pharmacology and Experimental Therapeutics.

  • GraphPad Prism Guide. "Analyzing Radioligand Binding Data: The Cheng-Prusoff Equation." GraphPad Statistics Guide.

  • Saeedi, S., et al. (2020). "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist." ChemRxiv.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2,3-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of sustainable and ethical scientific discovery. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2,3-Dichlorophenoxy)piperidine, a compound whose structural motifs—a dichlorinated aromatic ring and a piperidine heterocycle—necessitate a cautious and informed approach to its handling and disposal.

Hazard Identification and Risk Assessment

Therefore, it is prudent to handle 3-(2,3-Dichlorophenoxy)piperidine as a hazardous substance with the potential for toxicity, skin and eye irritation, and long-term environmental effects. A comprehensive risk assessment should be conducted before handling this compound, and appropriate safety measures must be in place.

Potential Hazard Classification Rationale and Precautionary Measures
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2][5] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment.
Skin Corrosion/Irritation Category 1B or 2Similar compounds cause severe skin burns and irritation.[6] Avoid all contact with skin.
Serious Eye Damage/Irritation Category 1 or 2Can cause serious eye damage.[6] Wear chemical safety goggles and, if necessary, a face shield.
Environmental Hazard Hazardous to the aquatic environmentChlorinated organic compounds can be persistent and harmful to aquatic life.[3][4] Do not allow the chemical to enter drains or waterways.[3]

Regulatory Framework

The disposal of 3-(2,3-Dichlorophenoxy)piperidine falls under the purview of several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary guidelines.

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[7] As a chlorinated organic compound, waste containing 3-(2,3-Dichlorophenoxy)piperidine may be classified under the F-list (wastes from non-specific sources) or the K-list (wastes from specific sources) of hazardous wastes.[8]

  • OSHA (Occupational Safety and Health Administration): OSHA's regulations, particularly the Hazard Communication Standard (HazCom) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER), ensure worker safety during the handling and disposal of hazardous chemicals.[9][10][11][12]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[3]

Personal Protective Equipment (PPE)

Given the potential hazards, the following PPE is mandatory when handling 3-(2,3-Dichlorophenoxy)piperidine:

PPE Category Specification Justification
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Double-gloving is recommended.To prevent skin contact and absorption. Nitrile gloves may offer limited protection and should be changed frequently.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.
Body Protection A flame-retardant laboratory coat and, if handling large quantities, a chemical-resistant apron.To protect against skin contact and chemical splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside of a fume hood or if there is a risk of inhalation.To prevent the inhalation of potentially toxic vapors or aerosols.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

For Large Spills (or any spill outside of a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's EHS department or emergency response team.

  • Do not attempt to clean up the spill yourself.

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent dangerous reactions and ensure safe disposal.

  • Waste Identification: All waste containing 3-(2,3-Dichlorophenoxy)piperidine must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials, such as strong oxidizing agents.[13]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container. The original container or a designated hazardous waste container is ideal.[3]

    • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[3]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][13]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 3-(2,3-Dichlorophenoxy)piperidine is through a licensed hazardous waste disposal company.

  • Waste Collection:

    • Collect all waste containing 3-(2,3-Dichlorophenoxy)piperidine, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, and disposable labware), in your designated hazardous waste container.

  • Contact EHS:

    • When your waste container is nearing capacity (typically around 80% full), contact your institution's EHS department to arrange for a waste pickup.

  • Professional Disposal:

    • The EHS department will coordinate with a licensed hazardous waste disposal company. The most common and effective method for destroying chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen chloride.[2][3]

Under no circumstances should 3-(2,3-Dichlorophenoxy)piperidine or its waste be disposed of down the drain or in the regular trash. [3]

Decontamination of Empty Containers

Empty containers that held 3-(2,3-Dichlorophenoxy)piperidine must be properly decontaminated before disposal.

  • Triple Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate is considered hazardous waste and must be collected in your designated 3-(2,3-Dichlorophenoxy)piperidine waste container.[3]

  • Container Disposal: After thorough decontamination, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines. It is good practice to deface the label and/or puncture the container to prevent reuse.[3]

Diagrams and Visual Aids

// Connections start -> ppe -> fume_hood -> waste_gen; waste_gen -> container; fume_hood -> spill [style=dashed]; spill -> spill_small [label="Small"]; spill -> spill_large [label="Large"]; spill_small -> container; container -> segregate -> storage -> ehs_pickup -> incineration; } Figure 1: Decision workflow for the safe handling and disposal of 3-(2,3-Dichlorophenoxy)piperidine waste.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Clean Management Environmental Group. (2022, September 13).
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine.
  • Antibodies.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • Fisher Scientific. Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinium chloride.
  • Fisher Scientific. (2023, March 16).
  • BenchChem. Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide.
  • Occupational Safety and Health Administration. 1910.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Tokyo Chemical Industry. (2025, November 20).
  • Cianflone, C.
  • Sigma-Aldrich. (2025, September 23).
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine.
  • Jubilant Ingrevia.
  • Sigma-Aldrich. (2025, September 23).
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, May 13).
  • Fisher Scientific. (2023, October 11).
  • Vita-D-Chlor.
  • U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
  • U.S. Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dichlorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dichlorophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.